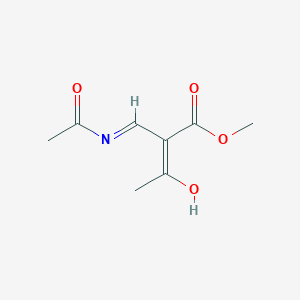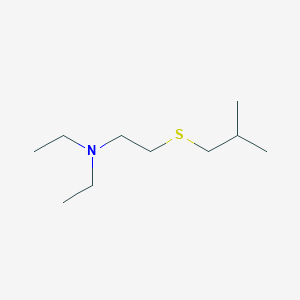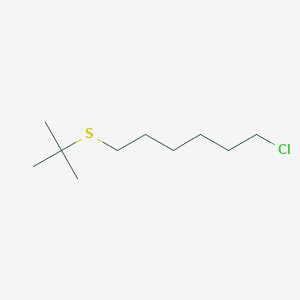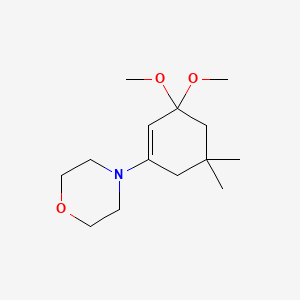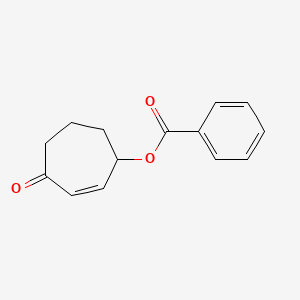![molecular formula C14H17NOSi B14299794 Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol CAS No. 116065-56-6](/img/structure/B14299794.png)
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol is an organosilicon compound characterized by the presence of a silanol group attached to a dimethyl-substituted phenyl ring, which is further connected to a pyridin-3-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol typically involves the reaction of a suitable silane precursor with a pyridin-3-ylmethyl-substituted phenyl compound. One common method involves the hydrosilylation of a vinyl-substituted pyridin-3-ylmethyl phenyl compound using a platinum catalyst, followed by hydrolysis to yield the silanol product. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Solvent: Toluene or other non-polar solvents.
Temperature: Typically carried out at room temperature to 80°C.
Reaction Time: Several hours to complete the hydrosilylation and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the hydrosilylation and hydrolysis reactions makes this compound suitable for large-scale production.
化学反応の分析
Types of Reactions
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones or siloxanes.
Reduction: Reduction reactions can convert the silanol group to silanes.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Silanones, siloxanes.
Reduction: Silanes.
Substitution: Various substituted phenyl and pyridinyl derivatives.
科学的研究の応用
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule due to its structural similarity to biologically relevant compounds.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silanol group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The pyridinyl and phenyl groups contribute to the compound’s ability to interact with hydrophobic and aromatic regions of target molecules.
類似化合物との比較
Similar Compounds
- Dimethyl{2-[(pyridin-2-yl)methyl]phenyl}silanol
- Dimethyl{2-[(pyridin-4-yl)methyl]phenyl}silanol
- Dimethyl{2-[(quinolin-3-yl)methyl]phenyl}silanol
Uniqueness
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol is unique due to the specific positioning of the pyridinyl group at the 3-position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to distinct chemical and biological properties compared to its analogs.
特性
| 116065-56-6 | |
分子式 |
C14H17NOSi |
分子量 |
243.38 g/mol |
IUPAC名 |
hydroxy-dimethyl-[2-(pyridin-3-ylmethyl)phenyl]silane |
InChI |
InChI=1S/C14H17NOSi/c1-17(2,16)14-8-4-3-7-13(14)10-12-6-5-9-15-11-12/h3-9,11,16H,10H2,1-2H3 |
InChIキー |
ZWDXTAHQDCQLIN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=CC=C1CC2=CN=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


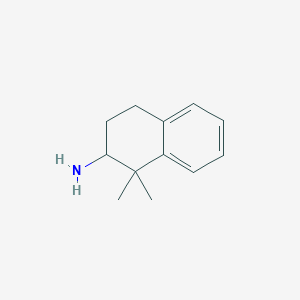
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
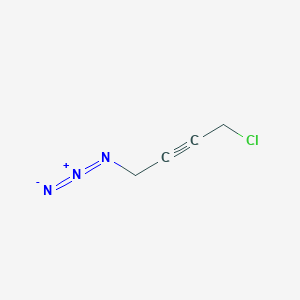
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
